2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S2/c11-9-14-10(16-15-9)20-5-8(17)13-6-1-3-7(4-2-6)21(12,18)19/h1-4H,5H2,(H,13,17)(H2,12,18,19)(H3,11,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXLNQOLNONYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NNC(=N2)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329129 | |
| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787371 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
454189-71-0 | |
| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antifungal activity. They are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Mode of Action
The compound interacts with its target enzyme, lanosterol 14α-demethylase, and inhibits its activity. This inhibition disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane’s structure and function
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway in fungi. Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cellular membrane. Inhibition of ergosterol synthesis by the compound leads to the accumulation of 14α-methyl sterols, which alter the normal membrane structure and function, thereby inhibiting fungal growth.
Pharmacokinetics
The solubility of similar compounds in water at temperatures below 60°c has been reported, which could potentially influence the compound’s bioavailability.
Result of Action
The result of the compound’s action is the inhibition of fungal growth. By disrupting the biosynthesis of ergosterol, the compound alters the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the solubility of similar compounds in water at temperatures below 60°C could potentially influence the compound’s bioavailability. Additionally, the compound’s impact on human health and the environment under general use conditions is reported to be minimal.
Biological Activity
The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The molecular formula of the compound is , with a molecular weight of 299.37 g/mol. The structure features a triazole ring linked to a sulfamoylphenyl group, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized primarily into anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study focusing on triazole derivatives, compounds were tested against breast cancer cell lines (MDA-MB-231 and MCF-7). The most active derivative demonstrated an IC50 value indicating potent inhibition of cell proliferation. Apoptotic effects were confirmed through flow cytometry analysis, showing a significant increase in annexin V-positive cells compared to controls .
| Compound | IC50 (MDA-MB-231) | Apoptosis Induction (%) |
|---|---|---|
| 4e | 10.93 nM | 22-fold increase |
| 4g | 15.00 nM | 18-fold increase |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have been reported to exhibit antibacterial effects against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae.
Case Study:
A comparative study evaluated the antibacterial efficacy of several triazole derivatives against common bacterial strains. The results showed that the compound exhibited significant inhibition at concentrations as low as 50 µg/mL, with a notable percentage reduction in bacterial growth compared to positive controls .
| Bacterial Strain | Inhibition (%) at 50 µg/mL |
|---|---|
| Staphylococcus aureus | 80.69% |
| Klebsiella pneumoniae | 79.46% |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: Similar compounds have shown to inhibit carbonic anhydrase enzymes selectively, which can disrupt cellular processes in both cancerous and bacterial cells.
- Cell Cycle Arrest: Induction of apoptosis in cancer cells often involves cell cycle arrest at specific checkpoints.
- Biofilm Disruption: The antimicrobial activity may also involve disruption of biofilm formation, which is crucial for bacterial virulence.
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic profiles for the compound and its analogs. These studies are essential for assessing the viability of the compound for therapeutic use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, biological activity, and pharmacological properties.
Structural Modifications and Pharmacokinetic Implications
- Compound 4l: 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide () Key differences: Methyl substitution at the triazole nitrogen (vs. amino group in the target compound) and a benzyl group on the acetamide nitrogen. The benzyl substitution may sterically hinder interactions with enzymes or receptors . Data: Reported yield (84%) and melting point (229–231°C) suggest robust synthetic feasibility and stability .
- Furan-substituted analog: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () Key differences: Furan-2-yl substituent at position 5 of the triazole (vs. amino group). However, the absence of the amino group could reduce nucleophilic reactivity .
- Chlorophenyl-substituted analog: 2-[(4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide () Key differences: 4-Chlorophenyl group at position 5 of the triazole and a phenoxyphenyl acetamide. The phenoxy group may extend half-life by resisting metabolic degradation .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the 5-amino-1H-1,2,4-triazole-3-thiol intermediate via condensation of hydrazine derivatives with thiocyanate precursors under reflux in ethanol .
- Step 2 : Alkylation of the thiol group using chloroacetamide derivatives in a polar solvent (e.g., DMF or ethanol) with a base (e.g., KOH) to form the sulfanyl-acetamide bridge .
- Optimization : Adjust reaction time (1–3 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 thiol-to-chloroacetamide) to improve yield (>75%). Purification via recrystallization (ethanol/water) or column chromatography is critical .
Q. Which analytical techniques are most effective for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to verify substituent integration and spatial arrangement. Key peaks include the triazole proton (δ 8.1–8.3 ppm) and sulfamoyl group (δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 381.08).
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What primary biological activities are reported, and what models assess them?
- Anti-exudative activity : Tested in rodent models (e.g., formalin-induced edema) at 10 mg/kg, with efficacy compared to diclofenac (8 mg/kg) .
- Antimicrobial activity : In vitro assays against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values 8–32 µg/mL) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa) with IC50 values ranging 10–50 µM .
Advanced Research Questions
Q. How to design experiments for elucidating structure-activity relationships (SAR) of substituents?
- Variable substituents : Systematically modify the triazole’s 5-amino group (e.g., halogenation, alkylation) and the sulfamoylphenyl’s para-position (e.g., introducing electron-withdrawing groups like -NO2) .
- Biological testing : Use dose-response curves in anti-inflammatory (COX-2 inhibition) and antimicrobial assays. Apply multivariate analysis (e.g., PCA) to correlate substituent properties (logP, Hammett constants) with activity .
Strategies to resolve discrepancies in biological activity data across studies
- Standardize assays : Use reference compounds (e.g., diclofenac for anti-exudative studies) and uniform protocols (e.g., OECD guidelines for animal models) .
- Purity validation : Confirm compound integrity via HPLC and elemental analysis. Contradictions in IC50 values may arise from impurities >5% .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) .
Proposed mechanisms of anti-exudative action and validation approaches
- Hypothesized pathways : Inhibition of prostaglandin synthesis via COX-2 downregulation or NF-κB signaling modulation .
- Validation methods :
- Molecular docking : Simulate binding affinity to COX-2 (PDB: 5KIR) using AutoDock Vina .
- Gene silencing : siRNA knockdown of COX-2 in RAW 264.7 macrophages to assess activity loss .
- Biochemical assays : Measure PGE2 levels in serum via ELISA post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
